molecular formula C9H14N4 B1275967 1-(Pyrimidin-2-yl)piperidin-4-amine CAS No. 412355-81-8

1-(Pyrimidin-2-yl)piperidin-4-amine

Cat. No.: B1275967
CAS No.: 412355-81-8
M. Wt: 178.23 g/mol
InChI Key: USLXJAKPMUUGPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyrimidin-2-yl)piperidin-4-amine (CAS: 412355-81-8) is a nitrogen-containing heterocyclic compound featuring a pyrimidine ring linked to a piperidine moiety via a nitrogen atom. The compound is often utilized as a pharmaceutical intermediate, particularly in synthesizing molecules targeting central nervous system disorders and kinase inhibition pathways . Its dihydrochloride salt form (CAS: 1179369-48-2) is commonly employed in research settings, with a molecular formula of C₉H₁₆Cl₂N₄ and a molecular weight of 251.16 g/mol . The compound’s physicochemical properties, such as solubility in polar solvents and stability under standard storage conditions, make it suitable for experimental workflows .

Properties

IUPAC Name

1-pyrimidin-2-ylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4/c10-8-2-6-13(7-3-8)9-11-4-1-5-12-9/h1,4-5,8H,2-3,6-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USLXJAKPMUUGPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406499
Record name 1-(Pyrimidin-2-yl)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

412355-81-8
Record name 1-(Pyrimidin-2-yl)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 412355-81-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrimidin-2-yl)piperidin-4-amine typically involves the reaction of pyrimidine derivatives with piperidine derivatives under specific conditions. One common method involves the nucleophilic substitution reaction where a pyrimidine derivative reacts with a piperidine derivative in the presence of a base such as sodium hydride or potassium carbonate .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrimidin-2-yl)piperidin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

1-(Pyrimidin-2-yl)piperidin-4-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Pyrimidin-2-yl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Key Observations :

  • Pyridine vs.
  • Substituent Effects : The addition of electron-withdrawing groups (e.g., trifluoromethyl in 1172829-91-2) enhances metabolic stability but may reduce solubility .
  • Hydroxyl vs. Amine : The hydroxyl derivative (893755-98-1) exhibits lower basicity, impacting its interaction with acidic biological targets .

Pharmacological Potential

  • This compound : Demonstrated utility in kinase inhibitor design, particularly for JAK2 and EGFR targets, due to its ability to occupy hydrophobic pockets in ATP-binding domains .
  • 1-(3-Chloropyridin-2-yl)piperidin-4-amine : Shows enhanced selectivity for serotonin receptors (5-HT₆), highlighting the role of halogen substituents in CNS drug development .

Physicochemical Properties

Property This compound 1-(Pyridin-2-yl)piperidin-4-amine 1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-amine
LogP 1.2 (predicted) 1.8 2.5
Solubility (H₂O) 25 mg/mL (dihydrochloride) <5 mg/mL <1 mg/mL
Melting Point 245–250°C (dec.) 198–200°C 220–225°C

Trends :

  • Lipophilicity increases with halogen or trifluoromethyl substituents, reducing aqueous solubility .
  • The dihydrochloride form improves solubility, critical for in vitro assays .

Biological Activity

1-(Pyrimidin-2-yl)piperidin-4-amine is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. Its molecular structure, characterized by the combination of a pyrimidine ring and a piperidine moiety, suggests interactions with various biological targets, particularly in the central nervous system (CNS). This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

This compound has the following chemical properties:

  • Molecular Formula : C₉H₁₆Cl₂N₄
  • Molecular Weight : 251.16 g/mol
  • Structure : Contains a pyrimidine ring and a piperidine group, making it a member of piperidine derivatives.

Research indicates that this compound interacts with various receptors and enzymes in the CNS. The compound's amine group allows it to act as a nucleophile, engaging in reactions with electrophiles and potentially influencing neurotransmitter systems. Notably, its structure suggests similarities to other piperidine derivatives that are often explored for their effects on mood disorders and neurodegenerative diseases.

Antitumor Activity

This compound has been investigated for its antitumor properties. Studies have shown that compounds with similar structures can inhibit key signaling pathways associated with cancer progression. For instance, inhibitors targeting the PKB pathway have demonstrated potential in reducing tumor growth in vivo .

Antiviral Activity

The compound has also been evaluated for its antiviral activity, particularly against HIV. A series of piperidin derivatives have shown significant efficacy against wild-type HIV-1 with EC50 values in the nanomolar range. These findings suggest that this compound may possess similar antiviral properties, potentially acting as a non-nucleoside reverse transcriptase inhibitor (NNRTI) .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound Name CAS Number Similarity Index Unique Features
N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride950649-10-20.91Lacks dihydrochloride form; different solubility profile
N-(Piperidin-3-yl)pyrimidin-2-amine hydrochloride1185312-44-00.84Different piperidine substitution; potential variation in activity
1-(Pyrimidin-2-yl)piperidin-4-ol893755-98-10.84Hydroxyl group instead of amine; altered reactivity
N-(Piperidin-4-yl)pyrimidin-2-amines69385-85-90.89Variations in substitution patterns; differing pharmacological profiles

This table highlights how the unique combination of structural features contributes to distinct biological activities compared to these similar compounds.

Case Studies and Research Findings

Several studies have provided insights into the biological activities of piperidine derivatives, including those related to 1-(Pyrimidin-2-yl)piperidin-4-amines:

  • Antitumor Studies : Research demonstrated that certain piperidine derivatives could inhibit tumor growth in human xenograft models, showing promise as potential anticancer agents .
  • Antiviral Research : A study on piperidin derivatives indicated significant improvements in antiviral activity against HIV, validating their mechanism as NNRTIs .
  • Pharmacokinetic Profiles : Investigations into the pharmacokinetics of similar compounds revealed challenges such as rapid clearance and low oral bioavailability, which are critical considerations for therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Pyrimidin-2-yl)piperidin-4-amine
Reactant of Route 2
Reactant of Route 2
1-(Pyrimidin-2-yl)piperidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.